Cullin-7 is synthesized through the transcription of the CUL7 gene followed by translation into the protein. The synthesis process involves several steps:
Cullin-7 has a complex molecular structure characterized by several domains:
Recent cryo-electron microscopy studies have provided insights into the structure of the Cullin-7 complex with F-box protein Fbxw8. This complex exhibits a T-shaped architecture, with distinct interactions between its components . The structure allows for specific substrate recognition and interaction with other proteins involved in ubiquitination.
Cullin-7 primarily functions as part of an E3 ubiquitin ligase complex that facilitates various biochemical reactions:
The specificity of these reactions is influenced by the unique structural features of Cullin-7 and its binding partners.
The mechanism of action for Cullin-7 revolves around its role in mediating protein degradation through ubiquitination:
This mechanism plays critical roles in regulating various cellular processes, including cell cycle progression and response to growth signals .
Cullin-7 exhibits several notable physical and chemical properties:
The functional activity of Cullin-7 can be modulated through these properties, influencing its role in cellular signaling pathways.
Cullin-7 has significant implications in various scientific fields:
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